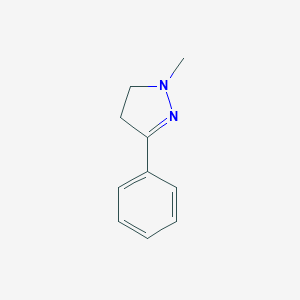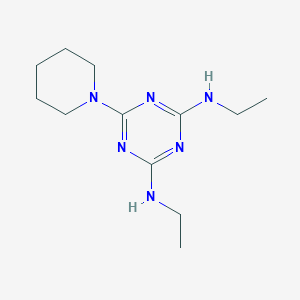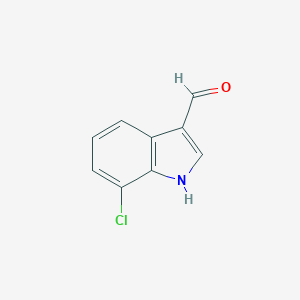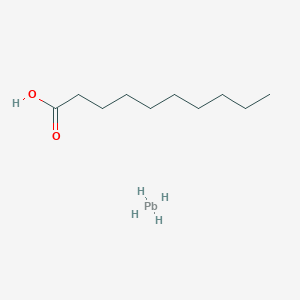
3-(1-萘基)-2-丙炔-1-醇
描述
3-(1-Naphthyl)-2-propyn-1-ol is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, and various functional groups that modify their chemical behavior. The specific structure of 3-(1-Naphthyl)-2-propyn-1-ol suggests the presence of a propargyl alcohol group attached to the naphthalene ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(naphthalene-2,3-diyl)s involves palladium-catalyzed cross-coupling reactions , while the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide requires the presence of Lewis acids . Although these methods do not directly describe the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol, they provide insight into the types of reactions that might be employed for its preparation, such as cross-coupling or cyclocoupling reactions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be elucidated using techniques such as NMR and X-ray diffraction studies. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction . These techniques could similarly be applied to determine the precise structure of 3-(1-Naphthyl)-2-propyn-1-ol, including any potential helical conformations or intramolecular interactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The (1-naphthyl)propargyl group, for instance, is used as a protecting group for alcohols and can be cleaved by exposure to dichlorodicyanoquinone . This suggests that the propargyl alcohol moiety in 3-(1-Naphthyl)-2-propyn-1-ol could also be involved in similar cleavage reactions. Additionally, the compound could potentially participate in oxidative coupling reactions, as seen with the synthesis of benzidines from N,N-dialkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility and optical properties of these compounds, as seen with the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives10. The presence of the propargyl alcohol group in 3-(1-Naphthyl)-2-propyn-1-ol would likely impact its solubility, boiling point, and potential for hydrogen bonding, which could be explored through experimental studies.
科学研究应用
光致变色材料合成
研究人员已经研究了使用类似于3-(1-萘基)-2-丙炔-1-醇的化合物合成光致变色材料。田中等人(2000年)描述了一种一锅法合成光致变色萘吡喃化合物的方法,该方法在固态中利用了p-TsOH催化的缩合反应,涉及与3-(1-萘基)-2-丙炔-1-醇在结构上相关的化合物 (Tanaka, Aoki, Hosomi, & Ohba, 2000)。这项研究展示了该化合物在开发具有光响应性能的材料方面的实用性,可应用于创建智能窗户和光学存储设备。
立体选择性糖基化
Crich和吴(2006年)在立体选择性糖基化的背景下引入了(1-萘基)丙炔基团作为醇的新型保护基。这个与3-(1-萘基)-2-丙炔-1-醇相关的基团展示了其在实现β-选择性糖基化反应中的实用性,突显了其在合成复杂糖衍生物中的潜力 (Crich & Wu, 2006)。
高级有机合成技术
该化合物及其衍生物已被用于高级有机合成技术。船山等人(2005年)讨论了γ-芳基叔-丙炔基醇的区域和立体选择性自偶联,这个过程可能涉及3-(1-萘基)-2-丙炔-1-醇,导致荧光二氢呋喃衍生物的产生 (Funayama, Satoh, & Miura, 2005)。这种反应在合成具有特定荧光性能的有机化合物方面是相关的,对材料科学和生物标记具有用处。
催化氧化环化
塔杜里等人(2007年)研究了2-乙烯基-1-(丙-2'-炔-1'-醇)苯的催化氧化环化到萘醛和酮的过程,涉及类似于3-(1-萘基)-2-丙炔-1-醇的化合物。这项研究强调了使用铂和金催化合成复杂萘衍生物的效率,这些衍生物在制药和材料科学领域具有价值 (Taduri, Sohel, Cheng, Lin, & Liu, 2007)。
作用机制
Target of Action
Compounds with similar structures, such as 1-naphthyl-l-alanine, have been found to interact with periplasmic oligopeptide-binding proteins in salmonella typhimurium .
Mode of Action
For instance, N-1-naphthylphthalamic acid, a compound with a similar naphthalene structure, has been found to associate with and inhibit PIN auxin transporters .
Biochemical Pathways
Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species, indicating that this compound may also be involved in similar metabolic pathways .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Result of Action
Related compounds such as 1-naphthol have been found to exhibit antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .
Action Environment
It is known that the presence of naa in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .
属性
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

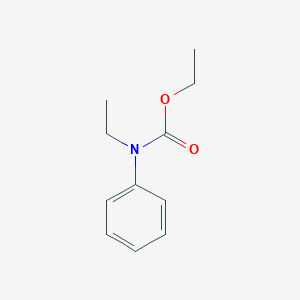

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
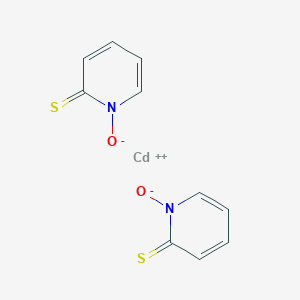
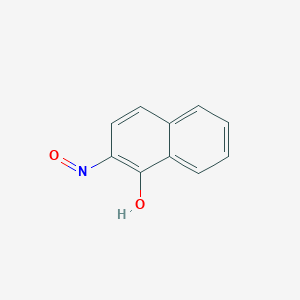

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
